molecular formula C14H16O2 B1453110 2-Phenylspiro[3.3]heptane-2-carboxylic acid CAS No. 202737-37-9

2-Phenylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1453110
CAS No.: 202737-37-9
M. Wt: 216.27 g/mol
InChI Key: GLAOKQHKICBDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylspiro[3.3]heptane-2-carboxylic acid is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.27 g/mol It is characterized by a spirocyclic structure, which includes a phenyl group attached to a heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclohexanone, under acidic or basic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The phenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to its overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylspiro[3.3]heptane-2-amine: Similar spirocyclic structure but with an amine group instead of a carboxylic acid.

    2-Phenylspiro[3.3]heptane-2-alcohol: Similar structure with an alcohol group.

    2-Phenylspiro[3.3]heptane-2-ketone: Similar structure with a ketone group.

Uniqueness

2-Phenylspiro[3.3]heptane-2-carboxylic acid is unique due to its specific combination of a spirocyclic ring system and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-phenylspiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-12(16)14(11-5-2-1-3-6-11)9-13(10-14)7-4-8-13/h1-3,5-6H,4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAOKQHKICBDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202737-37-9
Record name 2-phenylspiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylspiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Phenylspiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
2-Phenylspiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
2-Phenylspiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
2-Phenylspiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
2-Phenylspiro[3.3]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.